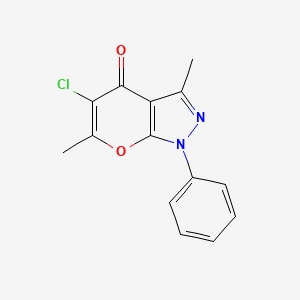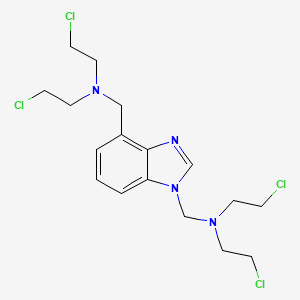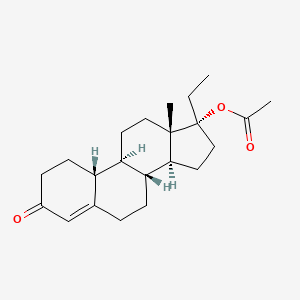
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate: is a synthetic progestin, a type of hormone that mimics the effects of progesterone. It is commonly used in various medical applications, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestational activity and is often used in combination with estrogen in hormone replacement therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate typically involves multiple steps, starting from basic steroidal structures. The process often includes:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Nor-Modification: Removal of the 19th carbon atom.
Acetylation: Addition of an acetate group to the hydroxyl group at the 17th position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To achieve specific structural modifications.
Chromatographic Purification: To ensure high purity of the final product.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Various substitution reactions can occur, particularly at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products Formed:
Ketones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters: From substitution reactions involving the acetate group.
Applications De Recherche Scientifique
Chemistry:
- Used as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms.
Biology:
- Studied for its effects on cellular processes and hormone regulation.
Medicine:
- Widely used in hormone replacement therapy and contraceptives.
- Investigated for its potential in treating conditions like endometriosis and menstrual disorders.
Industry:
- Utilized in the production of various pharmaceutical formulations.
Mécanisme D'action
Molecular Targets and Pathways: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The compound primarily affects the reproductive system, influencing menstrual cycles, ovulation, and pregnancy maintenance.
Comparaison Avec Des Composés Similaires
Norethindrone: Another synthetic progestin with similar applications.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.
Levonorgestrel: Commonly used in emergency contraception.
Uniqueness: 17-Hydroxy-19-nor-17-alpha-pregn-4-en-3-one acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. These characteristics make it particularly effective in certain therapeutic applications, such as long-term contraceptive formulations and hormone replacement therapies.
Propriétés
Numéro CAS |
18063-30-4 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-ethyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h13,17-20H,4-12H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 |
Clé InChI |
LPVYJWRIXJQYIY-REGVOWLASA-N |
SMILES isomérique |
CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C |
SMILES canonique |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



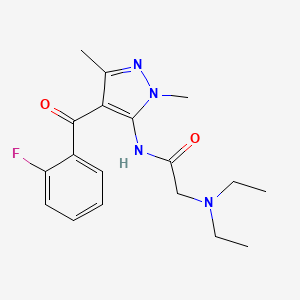

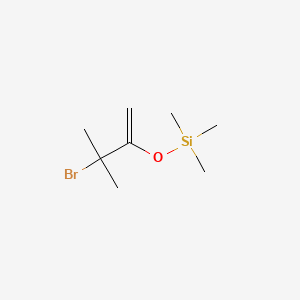
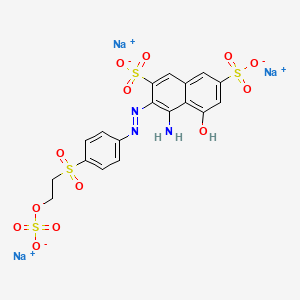
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
